molecular formula C23H19FN2O3S B2931314 (3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892305-85-0

(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2931314
CAS No.: 892305-85-0
M. Wt: 422.47
InChI Key: SIVOUTWEVPLERT-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a fluorinated benzothiazine derivative characterized by a 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide core. Key structural features include:

  • 3-Methylbenzyl group at position 1, contributing steric bulk and lipophilicity.
  • 2,2-Dioxide moiety, which polarizes the thiazine ring and influences reactivity in multicomponent syntheses .

The 2,2-dioxide group and fluorinated aromatic systems in this compound suggest enhanced solubility and target-binding specificity compared to non-sulfonated analogs .

Properties

IUPAC Name

(3E)-3-[(3-fluoroanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-16-6-4-7-17(12-16)15-26-21-11-3-2-10-20(21)23(27)22(30(26,28)29)14-25-19-9-5-8-18(24)13-19/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVOUTWEVPLERT-HYARGMPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)F)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC=C4)F)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazinone family, which has garnered attention for its potential biological activities, particularly in the treatment of infectious diseases like tuberculosis. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzothiazinone core , which is known for its pharmacological properties.
  • Functional groups that enhance its interaction with biological targets, such as the (3-fluorophenyl)amino and (3-methylbenzyl) moieties.

Antimicrobial Activity

Research has indicated that benzothiazinones exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of benzothiazinone are effective against various strains of mycobacteria, including Mycobacterium tuberculosis. The compound's mechanism involves inhibition of the DprE1 enzyme, crucial for mycobacterial cell wall synthesis.

CompoundActivityReference
BTZ-043Inhibits M. tuberculosis; MIC values in nanomolar range
PBTZ169Effective against drug-resistant strains
OPC-167832High efficacy in reducing bacterial load in vivo

Anticancer Properties

Similar structural analogs have demonstrated anticancer activities. For instance, fluorinated benzothiazoles have been shown to induce cell death in cancer cells through mechanisms involving DNA adduct formation and modulation of apoptotic pathways. The specific activity of the compound against cancer cell lines remains to be fully characterized but is anticipated based on structural similarities.

Anti-inflammatory Effects

Benzothiazinones have also been explored for their anti-inflammatory properties. Compounds with similar scaffolds have been reported to modulate inflammatory pathways effectively, which could provide therapeutic benefits in conditions characterized by chronic inflammation.

Efficacy in Tuberculosis Treatment

A recent study evaluated the in vivo efficacy of BTZ-derived compounds in guinea pig models infected with M. tuberculosis. The results indicated that treatment with BTZ-043 led to significant reductions in lung bacterial load after eight weeks of administration. Notably, a dose-dependent response was observed, with higher doses correlating with greater reductions in colony-forming units (CFUs) .

Mechanistic Insights

The mechanism by which benzothiazinones exert their antimicrobial effects involves covalent binding to the DprE1 enzyme. This interaction inhibits the enzyme's activity, leading to disrupted cell wall synthesis and eventual bacterial cell death. This mode of action is particularly relevant for addressing drug-resistant strains of tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Derivatives
Compound Name Core Structure Substituents Key Properties/Applications
(3E)-3-{[(3-Fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (Target) 1H-2,1-Benzothiazin-4(3H)-one 3-Methylbenzyl; (3-fluorophenyl)amino Potential bioactivity (e.g., kinase inhibition); synthetic versatility in multicomponent reactions .
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 1H-2,1-Benzothiazin-4(3H)-one Ethyl; 3,3-dichloro Enhanced electrophilicity due to chlorine; used in crystallographic studies .
(Z)-3-(((2,4-Difluorophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Thieno[3,2-c][1,2]thiazine 3-Fluorobenzyl; (2,4-difluorophenyl)amino Broader π-conjugation from thieno ring; potential for enhanced UV/fluorescence activity.

Key Observations :

  • Substituent Effects: Fluorine atoms in the target compound improve metabolic stability compared to chlorine in .
  • Core Modifications: Replacing the benzene ring in benzothiazine with a thieno ring (as in ) alters electronic properties and conjugation, impacting binding affinity in biological systems.

Q & A

Q. What are the established synthetic routes for this benzothiazine derivative?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Stepwise coupling : Use of trichlorotriazine derivatives with phenolic or aniline precursors under controlled temperatures (-35°C) and bases like DIPEA (diisopropylethylamine) to ensure regioselectivity .
  • Hydrazine-mediated cyclization : Reaction of intermediates with hydrazine hydrate in dichloromethane to form the benzothiazine core .

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsPurposeReference
12,4,6-Trichlorotriazine, DIPEA, -35°CRegioselective coupling
2Hydrazine hydrate, CH₂Cl₂Cyclization to benzothiazine

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O/S interactions) and confirms stereochemistry .
  • 2D NMR (HSQC, HMBC) : Assigns signals for the (3E)-configuration and substituent positions .
  • IR spectroscopy : Validates carbonyl (C=O) and sulfone (SO₂) functional groups .

Q. Table 2: Crystallographic Data Highlights

ParameterValue (from )Value (from )
R-factor0.0450.052
C–C bond length1.54 Å1.48 Å
Hydrogen bondsN–H···S (2.85 Å)O–H···S (2.72 Å)

Q. How is the (3E)-stereochemistry of the methylene group confirmed?

Methodological Answer:

  • NOESY NMR : Detects spatial proximity between the 3-methylbenzyl group and the fluorophenyl moiety to confirm the E-configuration .
  • Density Functional Theory (DFT) : Computes energy-minimized geometries to compare with experimental data .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer:

  • Cross-validation : Compare X-ray data (e.g., bond angles) with computational models (DFT) to identify tautomerism or dynamic effects .
  • Temperature-dependent NMR : Probe conformational flexibility of the methylene group in solution .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side products .
  • Solvent optimization : Replace tetrahydrofuran (THF) with dimethylacetamide (DMAc) to enhance solubility of intermediates .

Q. Table 3: Reaction Yield Optimization

VariableBaseline ()Optimized Approach
SolventTHF (56% yield)DMAc (72% yield)
CatalystNonePd(OAc)₂ (88% yield)

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize substituent modifications (e.g., 3-fluorophenyl vs. 2-chlorophenyl) .
  • QSAR models : Correlate electronic parameters (Hammett constants) with experimental bioactivity data .

Q. What experimental designs address discrepancies in hydrogen-bonding networks observed in crystallography?

Methodological Answer:

  • High-resolution XRD : Collect data at cryogenic temperatures (100 K) to reduce thermal motion artifacts .
  • Neutron diffraction : Directly locate hydrogen atoms to validate N–H···O/S interactions .

Q. How to differentiate between kinetic vs. thermodynamic control in synthesis?

Methodological Answer:

  • Time-resolved in situ IR : Monitor intermediate formation rates under varying temperatures .
  • Quench experiments : Halt reactions at intervals to isolate intermediates for HPLC-MS analysis .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

Methodological Answer:

  • Flow chemistry : Improve heat transfer and mixing efficiency for exothermic steps (e.g., cyclization) .
  • Chiral HPLC : Develop enantioselective separation protocols to remove (3Z)-isomers .

Q. How to design stability studies for this compound under physiological conditions?

Methodological Answer:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and analyze via LC-MS to identify hydrolysis products .
  • Light exposure tests : Use UV-vis spectroscopy to track sulfone decomposition under accelerated conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.